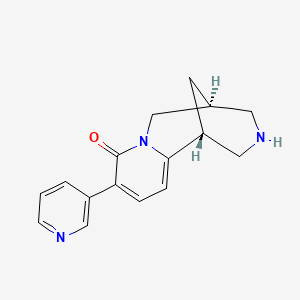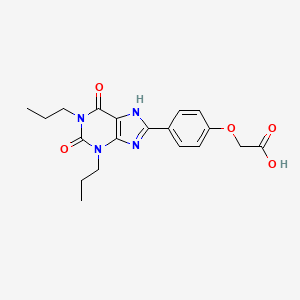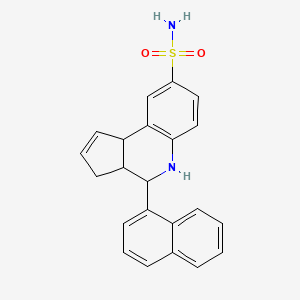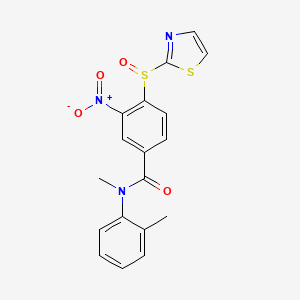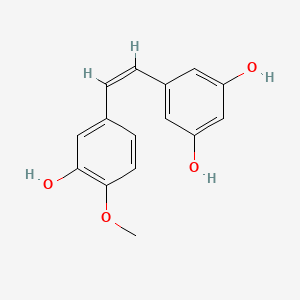
Rhapontigenin
Descripción general
Descripción
Rhapontigenina es un compuesto estilbenoide, que es un tipo de fenol natural. Puede aislarse de plantas como Vitis coignetiae y Gnetum cleistostachyum. Rhapontigenina es conocida por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antioxidantes, antifúngicas y antibacterianas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Rhapontigenina puede sintetizarse mediante la hidrólisis de rhaponticina, que es su forma glucósido. El proceso de hidrólisis implica el uso de métodos ácidos o enzimáticos para descomponer la rhaponticina en rhapontigenina y glucosa .
Métodos de producción industrial
Un método eficiente para la preparación a gran escala de rhapontigenina implica la cromatografía contracorriente de alta velocidad (HSCCC). Este método utiliza un sistema de disolventes bifásico que consiste en n-hexano, acetato de etilo, metanol y agua en una proporción de 1:4:2:6. La fase móvil se eluye a una velocidad de flujo optimizada de 2,2 mL/min y una velocidad de revolución de 850 rpm. Este método permite la rápida separación y purificación de rhapontigenina con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Rhapontigenina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes
Oxidación: Rhapontigenina puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: La reducción de rhapontigenina se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución que involucran rhapontigenina a menudo usan agentes halogenantes o nucleófilos en condiciones específicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y estilbenoides sustituidos, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Rhapontigenina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los estilbenoides y sus derivados.
Medicina: Ha mostrado potencial en el tratamiento del cáncer, particularmente en la inhibición del crecimiento de células cancerosas de próstata y colorrectal.
Mecanismo De Acción
Rhapontigenina ejerce sus efectos a través de múltiples dianas y vías moleculares. Inhibe la enzima citocromo P450 1A1 humano, que participa en la biotransformación de compuestos carcinógenos e inmunotóxicos . Además, modula las actividades de los mediadores proinflamatorios al inhibir la activación del factor nuclear kappa B (NF-κB), reduciendo los niveles de citocinas inflamatorias y regulando las moléculas de adhesión celular y la expresión de sirtuina 1 (SIRT1) .
Comparación Con Compuestos Similares
Rhapontigenina es similar a otros estilbenoides como el resveratrol y el piceatannol. tiene propiedades únicas que la distinguen de estos compuestos:
Compuestos similares
- Resveratrol
- Piceatannol
- Isorhapontigenina
La combinación única de actividades biológicas y propiedades químicas de Rhapontigenina la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHDRYYFAYWEG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023634 | |
| Record name | Rhapontigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-65-2 | |
| Record name | Rhapontigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhapontigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAPONTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rhapontigenin demonstrates a strong inhibitory effect on tyrosinase, a key enzyme involved in melanin synthesis. [, , ] This inhibitory action is significantly stronger compared to its glycoside form, rhapontin. [] Additionally, this compound has been shown to inhibit melanin synthesis in B16F10 melanoma cells more effectively than rhapontin. []
A: Research suggests that this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in hypoxic PC-3 prostate cancer cells. [] This inhibition leads to decreased vascular endothelial growth factor (VEGF) secretion and subsequently suppresses tube formation in human umbilical vein endothelial cells, effectively hindering angiogenesis. []
A: this compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide. [] It protects against oxidative stress-induced cellular damage, including membrane lipid peroxidation and DNA damage. [] Furthermore, it inhibits apoptosis in Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide. []
A: this compound (3,3′,5-Trihydroxy-4′-methoxystilbene) has the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. [, , ]
A: Proton NMR, 13C-NMR, UV, IR, and MALDI-Mass spectrometry have been employed to characterize and confirm the structure of this compound. [, , ] These techniques provide information on the compound's functional groups, connectivity, and molecular weight.
A: While this compound itself has not been reported to possess direct catalytic properties, its formation from rhapontin through enzymatic transformation by enzymes like Pectinex highlights its role as a substrate in biocatalytic processes. [, , , ]
A: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with targets like acetylcholinesterase and amyloid-β peptide. [] These studies provide insights into the binding modes and potential inhibitory mechanisms of this compound against these targets.
A: Studies on this compound and its analogs reveal that the presence and position of hydroxyl and methoxy groups significantly influence its biological activity. For instance, this compound, with a methoxy group at ring B, exhibits weaker anti-staphylococcal activity compared to its analog, pterostilbene, which has methoxy groups at ring A. [] Similarly, the presence of a hydroxyl group at the 4′-position enhances the inhibitory effect of piceatannol against Staphylococcus aureus. []
A: this compound, the aglycone form of rhapontin, exhibits significantly higher biological activity compared to its glycosylated counterpart. [, , ] This difference in activity is attributed to the improved cellular uptake and target interaction of the aglycone form.
A: Encapsulation of this compound within cyclodextrin complexes has shown promising results in enhancing its solubility, stability, and potentially its bioavailability. [] This approach overcomes the limitations associated with its low water solubility and susceptibility to degradation, paving the way for the development of more effective formulations.
ANone: While the provided research papers do not directly address SHE regulations, it is crucial to emphasize that any development or application of this compound as a pharmaceutical or cosmetic ingredient must adhere to all relevant safety and regulatory guidelines.
A: Several in vitro models have been employed to assess the effects of this compound, including: * Enzyme Inhibition Assays: To determine its inhibitory potential against tyrosinase, [, , ] 5-lipoxygenase, [] cyclooxygenase-1 and -2. [] * Cell Culture Studies: Assessing its anti-proliferative effects on cancer cell lines like PC-3 prostate cancer cells, [] B16F10 melanoma cells, [] and MDA-MB-231 breast cancer cells. [] * Antimicrobial Assays: Evaluating its antibacterial activity against Staphylococcus aureus [] and Propionibacterium acnes. []
ANone: Researchers have utilized various animal models, primarily rodent models, to investigate the in vivo effects of this compound:
* **Rat model of myocardial infarction:** Evaluating its cardioprotective effects in isoproterenol-induced myocardial infarction. []* **Rat model of hyperlipidemia:** Assessing its antihyperlipidemic effects in rats fed a high-cholesterol diet. [] * **Mouse model of memory impairment:** Investigating its potential to improve scopolamine-induced memory impairment in ICR mice. [] * **Mouse model of inflammation:** Studying its anti-inflammatory effects in carrageenan-induced paw inflammation. []ANone: The provided research articles primarily focus on the chemical characterization, in vitro activity, and some in vivo studies of this compound. Therefore, information regarding resistance mechanisms, detailed toxicity profiles, drug delivery strategies, biomarker research, specific analytical method validation, environmental impact, immunogenicity, drug-transporter interactions, and other aspects mentioned in questions 11-27 is currently limited within the scope of these studies. Further research is warranted to address these specific areas comprehensively.
ANone: Given its diverse biological activities, this compound holds promise for applications across various fields:
* **Pharmaceuticals:** Potential therapeutic agent for conditions such as cancer, [, ] cardiovascular diseases, [] hyperlipidemia, [] and neurodegenerative disorders. []* **Cosmetics:** Promising ingredient for skin-whitening and anti-aging formulations due to its anti-melanogenic [, ] and antioxidant properties. []* **Food Industry:** Potential as a natural preservative due to its antimicrobial activity against bacteria and fungi. [, ]Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


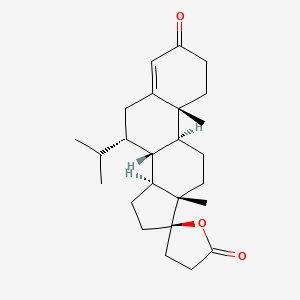


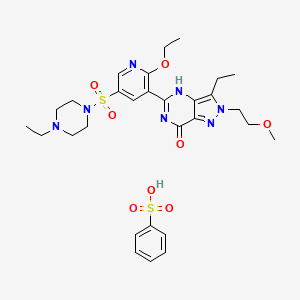

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)
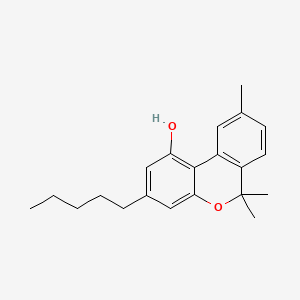
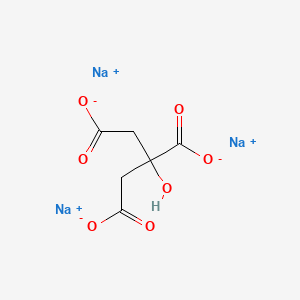
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
